Direct Head-to-Head Comparison: GMG-ITC Superiority Over Sulforaphane in NF-κB Inhibition and Apoptosis Induction
In a direct comparative study, glucomoringin-derived isothiocyanate (GMG-ITC) demonstrated greater efficacy than sulforaphane (derived from glucoraphanin, GRA) in inhibiting NF-κB activity and inducing apoptosis in human multiple myeloma and leukemia cell lines. Both compounds were tested at equimolar concentrations (μM range) [1]. GMG-ITC also produced a more pronounced, long-lasting growth inhibitory effect specifically in myeloma cells, attributed to its stronger suppression of NF-κB signaling, a pathway essential for myeloma cell survival [1].
| Evidence Dimension | NF-κB inhibition and apoptosis induction efficacy |
|---|---|
| Target Compound Data | GMG-ITC: More effective; pronounced growth inhibition in myeloma cells |
| Comparator Or Baseline | Sulforaphane: Less effective; weaker NF-κB suppression |
| Quantified Difference | Qualitative superiority demonstrated; both active in μM range but GMG-ITC shows enhanced potency |
| Conditions | Human multiple myeloma (e.g., RPMI 8226) and leukemia cell lines; in vitro assays measuring cell death, apoptosis (caspase-dependent), and NF-κB activity. |
Why This Matters
For researchers focused on hematological malignancies or inflammation pathways, GMG-ITC offers a more potent tool than the widely used sulforaphane, potentially enabling lower effective doses and improved selectivity in NF-κB-driven models.
- [1] Brunelli, D., Tavecchio, M., Falcioni, C., et al. The isothiocyanate produced from glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice in vivo. Biochemical Pharmacology 79(8), 1141-1148 (2010). View Source
